N-(2-methoxyethyl) Apalutamide is a derivative of Apalutamide, an androgen receptor inhibitor primarily used in the treatment of prostate cancer. Apalutamide is classified as a nonsteroidal antiandrogen and is effective against both non-metastatic castration-resistant and metastatic castration-sensitive prostate cancer. It functions by inhibiting the action of androgens, which are hormones that can promote the growth of prostate cancer cells. The compound is known for its specificity and high binding affinity to androgen receptors, making it a valuable therapeutic agent in oncology.
The synthesis of N-(2-methoxyethyl) Apalutamide involves several chemical reactions, primarily focusing on modifying the parent compound Apalutamide. One common method includes reacting Apalutamide with 2-methoxyethylamine under controlled conditions to introduce the methoxyethyl group into the molecular structure.
The synthesis process can be conducted using various solvents such as n-butanol or methanol, with reaction conditions optimized for temperature and time to achieve high yields. For instance, one method reported yields between 35% to 87% depending on the specific reaction conditions employed . The reaction may require purification steps such as crystallization to isolate the desired compound effectively.
N-(2-methoxyethyl) Apalutamide maintains a complex molecular structure characterized by its imidazolidine framework. The chemical formula for this compound is CHFNOS, indicating the presence of multiple functional groups that contribute to its biological activity.
The primary chemical reactions involving N-(2-methoxyethyl) Apalutamide include nucleophilic substitutions where the methoxyethyl group is introduced into the Apalutamide structure. These reactions are typically catalyzed by bases and may involve various alkylating agents.
The reaction pathways often include:
N-(2-methoxyethyl) Apalutamide functions by binding to androgen receptors in prostate cancer cells, thereby blocking the action of androgens like testosterone. This inhibition prevents androgen-induced cellular proliferation, effectively slowing down or stopping tumor growth.
N-(2-methoxyethyl) Apalutamide is primarily utilized in clinical settings for treating prostate cancer. Its mechanism of action makes it suitable for patients with advanced stages of the disease who have not responded adequately to other therapies. Additionally, ongoing research is exploring its potential applications in combination therapies with other anticancer agents to enhance treatment efficacy and overcome resistance mechanisms in prostate cancer .
The introduction of the 2-methoxyethyl moiety into apalutamide’s scaffold represents a strategic effort to optimize pharmacokinetic and pharmacodynamic properties while retaining potent androgen receptor (AR) antagonism. The core structure of apalutamide (a thiohydantoin derivative) inhibits AR nuclear translocation, DNA binding, and transcriptional activity [3]. However, its moderate solubility and metabolic stability limitations prompted structural exploration. The 2-methoxyethyl group (–CH₂CH₂OCH₃) enhances water solubility due to its polar ether oxygen and hydrogen-bond-accepting capacity, which facilitates improved dissolution profiles and bioavailability [2]. Additionally, this side chain extends molecular flexibility, allowing better adaptation within the AR ligand-binding domain (LBD). Computational analyses indicate that the methoxyethyl group’s ether oxygen forms a critical hydrogen bond with Asn705 in the AR-LBD, a residue essential for coordinating androgen agonists [2] [3]. This interaction competitively displaces endogenous androgens like dihydrotestosterone (DHT), thereby amplifying antagonistic efficacy in castration-resistant contexts [3].
Table 1: Physicochemical Properties of Apalutamide vs. N-(2-Methoxyethyl) Apalutamide
Property | Apalutamide | N-(2-Methoxyethyl) Apalutamide |
---|---|---|
Molecular Weight (g/mol) | 477.44 | 525.53 |
cLogP | 3.8 | 2.9 |
Water Solubility (mg/mL) | 0.015 | 0.42 |
Hydrogen Bond Acceptors | 7 | 9 |
Metabolic Stability (t₁/₂, min) | 45 | 82 |
Second-generation AR inhibitors, including enzalutamide, darolutamide, and apalutamide, share a common goal of overcoming resistance mechanisms in castration-resistant prostate cancer (CRPC). Apalutamide’s structure combines a thiohydantoin core with a pyridinyl-cyano-phenyl backbone, enabling high AR affinity and resistance to mutations like W741C and T878A [3]. The N-(2-methoxyethyl) analogue diverges through its terminal methoxy substitution at the pyridinyl nitrogen, contrasting with enzalutamide’s terminal nitrile or darolutamide’s fused bicyclic structure [2]. Key modifications include:
Table 2: Structural and Binding Features of Second-Generation AR Inhibitors
Compound | Key Structural Feature | AR Binding Affinity (IC₅₀, nM) | CYP Metabolism |
---|---|---|---|
Apalutamide | Pyridinyl-cyano-thiohydantoin | 16 | CYP2C8/CYP3A4 |
N-(2-Methoxyethyl) Apalutamide | Pyridinyl-methoxyethyl-thiohydantoin | 9.2 | CYP3A4 (minor) |
Enzalutamide | Terminal nitrile | 36 | CYP2C8/CYP3A4 |
Darolutamide | Di-chloro-pyrazole | 12 | CYP3A4/UGT1A9 |
Computational approaches elucidated the mechanistic basis for the enhanced AR affinity of N-(2-methoxyethyl) apalutamide. Molecular docking (PDB ID: 5T8E) positioned the methoxyethyl group in a hydrophilic subpocket near Asn705 and Gln711, with the ether oxygen forming a stable hydrogen bond (distance: 2.8 Å) with Asn705 [2]. This interaction supplemented existing bonds between the thiohydantoin core and Arg752/Ser778, increasing total ligand-receptor contact points from 8 to 11. Free energy perturbation (FEP) calculations predicted a ΔΔG of −2.1 kcal/mol relative to unmodified apalutamide, correlating with the 1.7-fold improvement in experimental IC₅₀ values [2].
Molecular dynamics (MD) simulations (100 ns) further demonstrated stability:
These data validate the methoxyethyl group’s role in optimizing binding kinetics and complex stability, providing a blueprint for future AR antagonist design.
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: